molecular formula C20H21NO3 B5832875 2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B5832875
M. Wt: 323.4 g/mol
InChI Key: FMKPASLBKPXDNK-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is an organic compound with a complex structure that includes a cyclohepta[c]pyrrol core

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-24-16-11-9-15(10-12-16)21-13(2)19-17(22)7-6-8-18(23-4)20(19)14(21)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKPASLBKPXDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohepta[c]pyrrol Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the ethoxy and methoxy groups through substitution reactions using reagents like ethyl iodide and methanol in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Ethyl iodide for ethoxy group introduction, methanol for methoxy group introduction.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one: Similar structure but with reversed positions of ethoxy and methoxy groups.

    2-(4-ethoxyphenyl)-8-methyl-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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